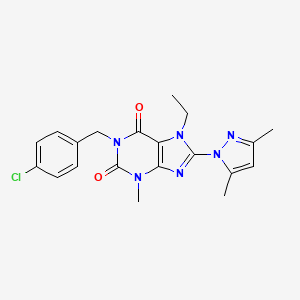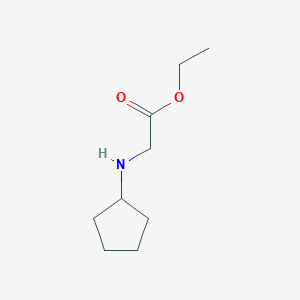
乙基2-(环戊基氨基)乙酸酯
描述
Ethyl 2-(cyclopentylamino)acetate is a chemical compound with the CAS Number: 89479-61-8. It has a molecular weight of 171.24 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl (cyclopentylamino)acetate . The InChI code for this compound is 1S/C9H17NO2/c1-2-12-9(11)7-10-8-5-3-4-6-8/h8,10H,2-7H2,1H3 .科学研究应用
药理研究和诊断影像
已开展涉及类似化合物(如 2-(二甲氨基)乙基-(1-羟基环戊基)(苯基)乙酸酯)的研究,以了解其在温血动物体内给药后的分布。这些研究利用色谱法、紫外分光光度法和气相色谱质谱法 (GCh-MS) 来量化各种器官中的化合物,表明其在医学研究中研究药物分布和积累的潜力 (Shormanov & Pravdyuk, 2017)。类似的方法可以应用于 2-(环戊基氨基)乙酸乙酯,以探索其药代动力学和生物分布。
化学合成和表征
已合成并表征了与 2-(环戊基氨基)乙酸乙酯具有结构相似性的化合物,例如 2-[4-(乙酰氨基)苯氧基]-2-甲基丙酸乙酯,以了解其潜在生物活性。例如,研究探索了它们的合成、晶体结构和初步生物活性筛选,为创造和评估具有潜在镇痛和抗血脂作用的新型药物制剂提供了途径 (Navarrete-Vázquez et al., 2011)。
分析和生物分析应用
例如,设计药物的分析表征证明了 GC-MS 和 LC-MS^n 等技术在识别代谢物和了解复杂有机分子的代谢途径中的效用。这与法医和临床毒理学有关,在法医和临床毒理学中,识别药物代谢物对于药物监测和滥用预防至关重要。对致幻剂设计药物的生物转化和可检测性的研究突出了这些分析技术的应用 (Wink et al., 2014)。
新型合成的潜力
新型合成方法的开发,例如使用 (E)-乙基-2-氰基-2-(((2,4,6-三氯苯甲酰)氧基)亚氨基)乙酸酯进行无外消旋酯化、硫酯化、酰胺化和肽合成,展示了类似化合物在合成有机化学中的化学多功能性和潜在应用 (Chandra et al., 2018)。
微生物生产和生物技术应用
对酵母菌乙酸乙酯微生物生产的研究突出了酯类化合物的生物技术潜力。了解乙酸乙酯合成中涉及的酶,如醇酰基转移酶,可能会导致从生物质衍生资源中生产酯类化合物的可持续生产方法,包括 2-(环戊基氨基)乙酸乙酯 (Kruis et al., 2017)。
安全和危害
The safety information for Ethyl 2-(cyclopentylamino)acetate indicates that it has a GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions for response in case of exposure .
属性
IUPAC Name |
ethyl 2-(cyclopentylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-10-8-5-3-4-6-8/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUXHDGZWNYWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2672677.png)
![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2672679.png)
![N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2672680.png)
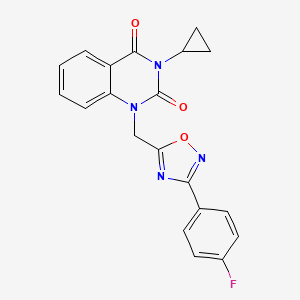

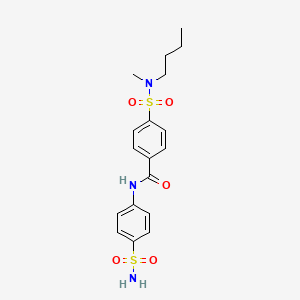
![3-(2-methylphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2672691.png)
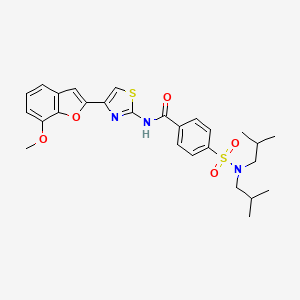
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(5-methoxy-1H-indol-3-yl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2672694.png)
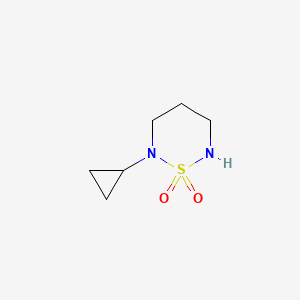
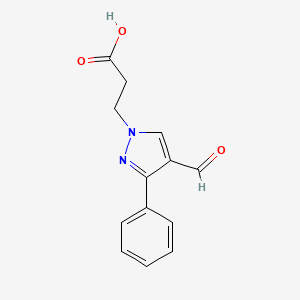
![N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]acetamide;dihydrochloride](/img/structure/B2672697.png)
![3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2672698.png)
